1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butoxyphenyl group and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of 4-butoxyphenylhydrazine with methyl propiolate under reflux conditions to form the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The triazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its triazole ring is a common motif in many pharmaceutical compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to various physiological effects.
Pathways Involved: The specific pathways involved depend on the biological context. For example, it may inhibit certain enzymes or modulate receptor activity, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone and 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ol share structural similarities with this compound.
Uniqueness: The presence of the triazole ring and the specific substitution pattern in this compound gives it unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89779-19-1 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-5-methyltriazole |
InChI |
InChI=1S/C13H17N3O/c1-3-4-9-17-13-7-5-12(6-8-13)16-11(2)10-14-15-16/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
WVEVHHCZIYBNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=CN=N2)C |
Origin of Product |
United States |
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